3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one
Description
3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a butanone group
Properties
CAS No. |
5931-84-0 |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-methyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-13(2)10-15(19)18-8-6-17(7-9-18)12-14-4-3-5-16-11-14/h3-5,11,13H,6-10,12H2,1-2H3 |
InChI Key |
QNFFCBLGIKTDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Nucleophilic Substitution
Piperazine’s secondary amines can act as nucleophiles, reacting with electrophilic pyridine derivatives (e.g., pyridin-3-ylmethyl halides) to form the arylmethyl-piperazine linkage.
Example Reaction :
textPiperazine + Pyridin-3-ylmethyl bromide → Arylmethyl-piperazine + HBr
Ketone Formation
The butanone chain may be synthesized via:
-
Alkylation : Reaction of a piperazine derivative with a ketone-containing alkyl halide.
-
Acylation : Reaction with an acyl chloride or ester to form the ketone.
Example Reaction :
textPiperazine derivative + Butanoyl chloride → Butanone-substituted piperazine + HCl
Structural Analog Comparisons
The provided sources highlight structural analogs with varying substituents, which inform potential reactivity trends.
Biological Activity Trends
While direct data for the query compound is unavailable, analogous piperazine-pyridine derivatives exhibit:
Challenges and Considerations
-
Regioselectivity : The pyridin-3-ylmethyl substituent may introduce steric or electronic effects compared to pyridin-4-ylmethyl analogs.
-
Scalability : Multi-step syntheses require optimization to ensure high yields and purity.
-
Functional Group Compatibility : The ketone group’s reactivity may interfere with subsequent reactions (e.g., nucleophilic additions).
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that 3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one acts as a modulator of dopamine receptors, particularly the D3 receptor subtype. This selectivity is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease, where dopamine dysregulation is a key factor .
Opioid Use Disorder Treatment
The compound has been investigated for its potential in treating opioid use disorder (OUD). By enhancing D3 receptor selectivity over D2 receptors, it may reduce side effects commonly associated with traditional treatments, such as extrapyramidal symptoms and metabolic disorders . This selectivity could improve patient compliance and overall treatment outcomes.
Pain Management
In preclinical studies, analogs of this compound have shown promise in managing pain without the adverse effects typical of opioid medications. The ability to target specific receptors may allow for effective analgesia while minimizing risks of addiction and tolerance .
Case Study 1: Dopamine Receptor Selectivity
A study focused on optimizing the physicochemical properties of dopamine receptor ligands demonstrated that compounds similar to this compound exhibited high affinity for D3 receptors while minimizing interactions with D2 receptors. This was achieved through computer-aided drug design techniques that guided the synthesis of new structural scaffolds .
Case Study 2: Combination Therapy for OUD
Another investigation explored the efficacy of combining this compound with traditional opioid analgesics. Results indicated that co-administration could significantly reduce opioid self-administration in animal models, suggesting a potential strategy for preventing relapse in patients undergoing treatment for OUD .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the pharmacological profile of compounds like this compound. Key findings include:
| Modification | Effect |
|---|---|
| Increased D3 receptor affinity | Improved therapeutic index for psychiatric disorders |
| Enhanced blood-brain barrier permeability | Greater CNS availability and efficacy |
| Reduced side effects | Better patient compliance and safety profile |
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role as an inhibitor or activator in different systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine moiety and a butanone group makes it versatile for various applications, setting it apart from other similar compounds .
Biological Activity
3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, which is known for its ability to interact with various biological targets, particularly in the central nervous system and cancer therapeutics.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of piperazine have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that compounds with similar structural motifs exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cells (PC-3) .
| Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 - 2.41 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 2.41 - 5.12 | Cell cycle arrest at G1 phase |
Neuropharmacological Effects
The piperazine moiety in this compound suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating psychiatric disorders .
Antimicrobial Activity
In addition to its anticancer properties, this compound may exhibit antimicrobial activity. Research indicates that piperazine derivatives can inhibit the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial potential .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death.
- Cell Cycle Regulation : It may induce cell cycle arrest, particularly at the G1 phase, preventing cancer cell proliferation.
- Receptor Modulation : Its interaction with neurotransmitter receptors could explain its neuropharmacological effects.
Case Studies
A recent study explored the effects of 3-Methyl derivatives on human leukemia cell lines, finding significant cytotoxicity that surpassed traditional chemotherapeutics like doxorubicin . Another investigation focused on its effects on prostate cancer cells, revealing dose-dependent inhibition of cell growth and induction of apoptosis .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying 3-Methyl-1-(4-pyridin-3-ylmethyl-piperazin-1-yl)-butan-1-one?
Synthesis typically involves coupling pyridine-substituted piperazine derivatives with ketone precursors. A stepwise approach includes:
- Step 1 : React 3-pyridylmethyl-piperazine with a methyl-substituted butanone precursor under reflux in anhydrous dichloromethane, using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) .
- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry .
Q. How can researchers characterize the structural and functional groups of this compound?
- FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
- NMR Analysis : Use ¹H and ¹³C NMR to resolve piperazine ring protons (δ 2.5–3.5 ppm) and pyridylmethyl protons (δ 7.0–8.5 ppm) .
- Elemental Analysis : Verify stoichiometry (C, H, N content) against theoretical values .
Q. What solvent systems are optimal for solubility and formulation in biological assays?
Q. What stability considerations are critical under varying storage conditions?
- Short-term : Store at –20°C in amber vials to prevent photodegradation.
- Long-term : Lyophilize and store under inert gas (argon) at –80°C.
- Stability Testing : Monitor degradation via HPLC every 3 months; <5% degradation over 12 months is acceptable .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
- Crystallization : Use vapor diffusion with PEG 8000 as a precipitant in Tris-HCl buffer (pH 8.0) .
- Data Collection : Employ synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures .
- Analysis : Refine models using the CCP4 suite (e.g., REFMAC5 for ligand fitting) to validate piperazine-pyridine spatial orientation .
Q. What experimental designs are effective for elucidating its mechanism of action in antimicrobial studies?
- Target Identification : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-ATP in kinase inhibition studies) .
- Pathway Analysis : Use transcriptomics (RNA-Seq) to map downstream gene expression changes post-treatment.
- Validation : Cross-reference with molecular docking (AutoDock Vina) to predict binding affinities for microbial targets .
Q. How should researchers address contradictory bioactivity data across different cell lines?
Q. What computational strategies improve predictive modeling of pharmacokinetic properties?
Q. How to design structure-activity relationship (SAR) studies for piperazine-pyridine analogs?
- Core Modifications : Synthesize derivatives with varied substituents (e.g., halogenation at pyridine C4, alkyl chain elongation) .
- Activity Profiling : Test analogs in dose-response assays (IC₅₀, EC₅₀) against target enzymes/receptors .
- Data Interpretation : Use PCA (principal component analysis) to cluster bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
